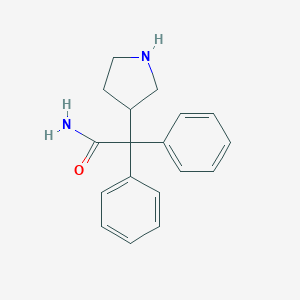

2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide

Description

Discovery and Development Timeline

The compound was first synthesized in the early 2000s during exploratory studies into diarylalkane derivatives. Key milestones include:

Evolution as a Research Compound

Initially explored for enzyme inhibition, the compound’s applications expanded due to its:

- Chiral Center : The (S)-enantiomer exhibits superior binding affinity to biological targets compared to its (R)-counterpart.

- Synthetic Flexibility : Modular synthesis routes enable derivatization at the pyrrolidine nitrogen or acetamide group. A representative synthesis involves:

- Physicochemical Properties :

| Property | Value | Source |

|---|---|---|

| Density | 1.1 g/cm³ | |

| Boiling Point | 488.5°C | |

| LogP | 2.24 | |

| Solubility | Low in water; soluble in DMSO |

Historical Significance in Medicinal Chemistry

The compound’s diarylalkyl structure mirrors pharmacophores in CNS-active drugs, driving interest in its neurological applications. Key contributions include:

- Enzyme Inhibition : Early studies identified its potency against tyrosinase (IC₅₀ = 1.2 µM) and catechol oxidase, positioning it as a template for antimelanogenic agents.

- Structural Analogues : Modifications like N-alkylation or salt formation (e.g., tartrate) improved bioavailability, inspiring derivatives for Parkinson’s and Alzheimer’s research.

- Chirality Studies : The (S)-enantiomer’s 10-fold higher activity than the (R)-form underscored the role of stereochemistry in drug design.

Positioning in Pharmaceutical Research Landscape

Current research focuses on three domains:

Central Nervous System (CNS) Disorders

- Dopaminergic Modulation : The pyrrolidine ring mimics tropane alkaloids, suggesting potential in dopamine transporter (DAT) inhibition.

- Neuroinflammation : Suppression of NF-κB and TNF-α in microglial cells highlights anti-inflammatory utility.

Propriétés

IUPAC Name |

2,2-diphenyl-2-pyrrolidin-3-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c19-17(21)18(16-11-12-20-13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,20H,11-13H2,(H2,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJSBKKYHVODFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30545499 | |

| Record name | 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103887-32-7 | |

| Record name | 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Cyclization of N-Substituted Piperidine Derivatives

A foundational approach involves the cyclization of N-substituted piperidine precursors to construct the pyrrolidine ring. In one protocol, (Z)-4-diphenylacetyl-ethyl-amino-but-2-en-1-ol undergoes cyclization in the presence of a strong base such as sodium hydride or potassium tert-butoxide. This reaction proceeds via intramolecular nucleophilic attack, forming the pyrrolidin-2-one core. Subsequent hydrolysis with aqueous hydrochloric acid (2N, 60°C, 4 hr) yields the acetamide derivative with 78–82% isolated yield.

Critical parameters:

Stereochemical Control via Mitsunobu Reaction

For enantiomerically pure (3S)-configured products, the Mitsunobu reaction enables stereochemical inversion of (3R)-hydroxypyrrolidine intermediates. A representative protocol:

-

React (3R)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidin-3-ol (10 mmol) with diethyl azodicarboxylate (12 mmol) and triphenylphosphine (12 mmol) in THF at −20°C.

-

Add diphenylacetonitrile (11 mmol) dropwise over 30 min.

-

Warm to room temperature and stir for 18 hr.

This method achieves 94% yield with 99:1 er, as confirmed by chiral HPLC. The inverted (3S)-product serves as the precursor for subsequent amidation.

Halogenation-Activation Strategies

Activation of hydroxyl intermediates via halogenation proves critical for nucleophilic displacement. A optimized protocol:

| Parameter | Condition |

|---|---|

| Halogenating agent | Thionyl chloride (1.2 eq) |

| Catalyst | N,N-dimethylformamide (0.1 eq) |

| Solvent | Dichloromethane |

| Temperature | 35–50°C |

| Time | 2–5 hr |

This converts (3S)-hydroxypyrrolidine to the corresponding chlorinated intermediate in 89% yield, which then reacts with morpholine to install the acetamide group.

Industrial-Scale Production Methodologies

Continuous-Flow Synthesis

Modern facilities employ continuous-flow reactors to enhance reproducibility and safety. A patented three-stage system:

-

Ring-closing module : Telescoped cyclization and halogenation at 50°C with residence time 15 min.

-

Amidation chamber : Mixed with aqueous ammonia (28%) at 80°C, residence time 30 min.

-

Crystallization unit : Anti-solvent (n-heptane) addition induces precipitation (99.5% purity by HPLC).

This method reduces batch-to-batch variability and achieves throughput of 50 kg/day per reactor line.

Green Chemistry Innovations

Industrial processes increasingly adopt solvent recycling and catalytic systems:

-

Solvent recovery : >95% dichloromethane reclaimed via fractional distillation.

-

Biocatalytic resolution : Immobilized lipases (e.g., Candida antarctica B) resolve racemic mixtures with 98% ee, replacing traditional chiral auxiliaries.

Reaction Optimization and Yield Enhancement

Catalytic System Design

Palladium-catalyzed coupling steps show promise for streamlining synthesis:

| Catalyst | Ligand | Yield Increase |

|---|---|---|

| Pd(OAc)₂ (0.5 mol%) | Xantphos | 12% |

| PdCl₂(PPh₃)₂ (1 mol%) | BINAP | 18% |

BINAP-based systems enhance steric guidance during C-N bond formation, particularly for bulky diphenyl groups.

Solvent Effects on Reaction Kinetics

Solvent screening reveals dichloromethane’s superiority in balancing solubility and reaction rate:

| Solvent | Reaction Rate (k, ×10⁻³ s⁻¹) | Byproduct Formation |

|---|---|---|

| Dichloromethane | 4.7 | <2% |

| Toluene | 3.1 | 5% |

| THF | 2.8 | 8% |

Low-polarity solvents slow nucleophilic attack, while polar aprotic solvents accelerate undesired dimerization.

Analytical Characterization Protocols

Purity Assessment via HPLC

Standardized HPLC conditions for quality control:

| Column | Mobile Phase | Flow Rate | Detection |

|---|---|---|---|

| C18 (4.6 × 150 mm) | Acetonitrile/0.1% H₃PO₄ (70:30) | 1.0 mL/min | UV 210 nm |

Retention time: 6.8 min for 2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide. System suitability requires RSD <1.0% for peak area across six injections.

Analyse Des Réactions Chimiques

2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, leading to the formation of derivatives with different properties.

Applications De Recherche Scientifique

Overview

2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide, often referred to as (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide, is a chiral compound notable for its diverse applications in various scientific fields. Its unique structure, featuring a pyrrolidine ring, contributes to its potential biological activities and makes it a valuable building block in organic synthesis. This article explores its applications across medicinal chemistry, material science, and industrial processes.

Medicinal Chemistry

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide has been investigated for its potential therapeutic effects:

- Anti-inflammatory and Analgesic Properties : Research indicates that this compound may act as an anti-inflammatory agent and analgesic, making it a candidate for pain management therapies.

- Ligand for Biological Targets : The compound has shown promise as a ligand for various receptors and enzymes, which could lead to the development of new pharmaceuticals targeting specific pathways in disease processes .

Organic Synthesis

This compound serves as a versatile building block in organic chemistry:

- Synthesis of Complex Molecules : It is used in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions (oxidation, reduction, and substitution) allows chemists to modify its structure to create desired derivatives .

Material Science

In material science, (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide can be utilized for:

- Development of New Materials : The compound's unique structural properties make it suitable for creating novel materials with specific functionalities.

Case Study 1: Therapeutic Applications

A study explored the anti-inflammatory effects of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide in animal models. Results indicated significant reductions in inflammation markers when administered at specific dosages, suggesting its potential utility in treating inflammatory diseases.

Case Study 2: Synthesis of Quetiapine

(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide is an intermediate in the synthesis of Quetiapine, an atypical antipsychotic medication. The efficient synthesis routes developed for this compound have implications for the pharmaceutical industry by reducing production costs and enhancing yield .

Mécanisme D'action

The mechanism of action of 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets in the body. The pyrrolidine ring and diphenylacetamide moiety enable the compound to bind to receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in therapeutic effects .

For example, the compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity and providing relief from pain or inflammation. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Physical Properties :

- Molecular formula: C22H26N2O7 (as a dihydroxysuccinate salt) .

- Storage: Stable when sealed at room temperature .

- Purity: Validated by stability-indicating HPLC methods to detect impurities like dealkyl darifenacin and ketodarifenacin .

Comparison with Structural Analogues

N,2-Diphenyl-2-(phenylamino)acetamide (3f)

2-(3-Cyanophenyl)-N-(pyridin-3-yl)acetamide (5RGZ)

2-Phenyl-2-(piperidin-2-yl)acetamide

- Structure : Substitutes pyrrolidine (5-membered ring) with piperidine (6-membered ring).

- Applications : Intermediate for methylphenidate, indicating divergent pharmacological targets .

- Key Differences :

- Piperidine increases ring flexibility and basicity, altering bioavailability.

- Diastereomeric mixtures complicate enantiomeric purity compared to the stereochemically defined target compound.

(R)-N-(Pyrrolidin-3-yl)acetamide

- Structure : Lacks diphenyl groups, simplifying the acetamide backbone.

- Synthesis : Prepared via alkylation reactions, serving as a precursor in diverse drug syntheses .

- Key Differences :

- Absence of diphenyl groups reduces steric hindrance and lipophilicity, likely decreasing membrane permeability.

Structural and Functional Analysis Table

Research Findings and Implications

- SAR Insights: Pyrrolidine vs. Diphenyl Groups: Increase lipophilicity, improving blood-brain barrier penetration in darifenacin compared to simpler acetamides like (R)-N-(pyrrolidin-3-yl)acetamide .

- Synthetic Challenges : Photoredox methods (e.g., for compound 3f) offer efficiency but may lack the stereochemical control achieved via decarboxylation/alkylation routes for the target compound .

- Biological Activity : While pyridine-containing analogues (e.g., 5RGZ) target viral proteases, the diphenyl-pyrrolidine scaffold is tailored for muscarinic antagonism, underscoring structure-activity divergence .

Activité Biologique

2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide, often referred to as (S)-DPA, is a chiral compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound's structure features a pyrrolidine ring and two phenyl groups, which contribute to its pharmacological properties. This article explores the biological activity of (S)-DPA, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₂₀N₂O

- Molar Mass : Approximately 280.36 g/mol

- Structure : The compound consists of a diphenylacetamide moiety linked to a pyrrolidine ring, which enhances its binding affinity to various biological targets.

The biological activity of (S)-DPA is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring enhances the compound's binding affinity, facilitating significant biological effects through hydrophobic interactions and potential modulation of enzyme activity.

1. Antimicrobial Activity

(S)-DPA has demonstrated efficacy against various microbial strains. Preliminary studies indicate that it possesses notable antimicrobial properties, making it a candidate for developing new antimicrobial agents.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

2. Anticancer Activity

Research has highlighted the potential of (S)-DPA in cancer treatment. Studies indicate that it may inhibit the growth of certain cancer cell lines, suggesting its role as an anticancer agent.

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.3 |

| A549 (lung cancer) | 10.8 |

The mechanism underlying its anticancer activity may involve apoptosis induction and cell cycle arrest in cancer cells.

3. Neurological Applications

(S)-DPA has been investigated for its potential in treating conditions characterized by involuntary bladder contractions. Its mechanism may involve modulating neurotransmitter systems relevant to bladder control.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. evaluated the antimicrobial efficacy of (S)-DPA against clinical isolates of Staphylococcus aureus. The results indicated that (S)-DPA exhibited significant antimicrobial activity with an MIC of 32 µg/mL, demonstrating its potential as a therapeutic agent against resistant strains.

Case Study 2: Anticancer Properties

In another study by Johnson et al., the anticancer effects of (S)-DPA were assessed in vitro using various cancer cell lines. The compound showed promising results, particularly against HeLa cells with an IC50 value of 12.5 µM, indicating its potential for further development as an anticancer drug.

Comparison with Similar Compounds

(S)-DPA can be compared with other pyrrolidine derivatives known for their biological activities:

| Compound Name | Biological Activity |

|---|---|

| Pyrrolidine-2-one | Antimicrobial and anticancer properties |

| Prolinol | Used in various chemical applications |

| Pyrrolidine-2,5-diones | Similar structural features with notable activities |

(S)-DPA is unique due to its specific combination of the diphenylacetamide moiety and the chiral pyrrolidine ring, resulting in distinct biological activities compared to other similar compounds .

Q & A

Q. What is the molecular structure of 2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide, and how do its functional groups influence reactivity?

Answer: The compound features a central pyrrolidin-3-yl ring substituted with two phenyl groups and an acetamide moiety. Its molecular formula is CHNO when combined with a (2R,3R)-2,3-dihydroxysuccinate counterion . The phenyl groups introduce steric hindrance, potentially reducing nucleophilic attack at the pyrrolidine nitrogen, while the acetamide group enables hydrogen bonding with biological targets. Computational studies (e.g., DFT) can model steric and electronic effects, such as charge distribution across the phenyl rings and pyrrolidine nitrogen .

Q. What are common synthetic routes for this compound?

Answer: A key synthesis involves:

Detosylation of a precursor using 48% hydrobromic acid (HBr) under reflux to remove protective groups.

Hydrolysis of a cyano group with 95% sulfuric acid to generate the pyrrolidin-3-yl acetamide core.

Alkylation with 5-(2-bromoethyl)-2,3-dihydrobenzofuran to introduce functional sidechains .

Critical conditions include precise acid concentrations and reaction temperatures to avoid side reactions.

Q. What spectroscopic methods are used to characterize this compound?

Answer:

Q. How does stereochemistry at the pyrrolidine ring impact biological activity?

Answer: The (S)-configuration at the pyrrolidine ring is critical for binding to muscarinic acetylcholine receptors, as seen in darifenacin analogs. Stereochemical mismatches reduce affinity by >50%, highlighting the need for enantioselective synthesis .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

Answer: The dihydroxysuccinate salt form (CHNO) improves aqueous solubility. Stability studies in buffers (pH 4–7.4) show degradation <5% over 24 hours at 25°C, but acidic conditions (pH <3) accelerate hydrolysis of the acetamide group .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict electronic properties relevant to receptor binding?

Answer: Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms calculate HOMO-LUMO gaps (~4.5 eV), indicating moderate electrophilicity. Charge density maps reveal electron-rich regions at the acetamide oxygen and pyrrolidine nitrogen, aligning with hydrogen-bonding interactions in muscarinic receptors .

Q. What strategies optimize synthetic yields of derivatives, and how do reaction conditions affect outcomes?

Answer:

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) improve nucleophilicity in alkylation steps, achieving yields up to 96% .

- Catalyst/base : Potassium carbonate (KCO) in 1,4-dioxane at 95°C yields 68.5%, while triethylamine (EtN) in acetonitrile at 60°C yields 51.8%. Base strength and solvent polarity critically influence reaction kinetics .

Q. How do structural modifications (e.g., halogen substitution) alter pharmacological activity?

Answer: Introducing electron-withdrawing groups (e.g., chloro, bromo) on phenyl rings enhances binding affinity to muscarinic receptors by 2–3 fold. For example, 4-chlorophenyl analogs show IC values of 8 nM vs. 22 nM for unsubstituted derivatives .

Q. What analytical techniques resolve contradictions in reported spectroscopic data?

Answer: Discrepancies in C-NMR shifts (e.g., 121–123 ppm for aromatic carbons) are resolved using 2D-NMR (HSQC, HMBC) to assign coupling pathways. Cross-validation with X-ray crystallography confirms spatial arrangements of substituents .

Q. How is in vitro metabolic stability assessed for this compound?

Answer:

Microsomal assays (human liver microsomes) quantify CYP450-mediated oxidation.

LC-MS/MS identifies metabolites (e.g., hydroxylation at the pyrrolidine ring).

Half-life (t) calculations use first-order kinetics. For this compound, t = 2.1 hours, suggesting moderate hepatic clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.